
4-Amino-1-benzylpiperidin-2-one
Overview
Description
“4-Amino-1-benzylpiperidin-2-one” is a chemical compound with the empirical formula C12H18N2 . It is also known by the synonym "1-(Phenylmethyl)-4-piperidinamine" . This compound plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring with a benzyl group and an amino group attached . The molecular weight of this compound is 190.28 g/mol .
Chemical Reactions Analysis
“this compound” has been used in the preparation of various compounds, including butyl 4-amino-1-piperidineacetate and 5-alkylimino-1,2,4-thiadiazolidine-3-ones . It has also been used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase, antiplasmodial compounds, dual activity cholinesterase and Aβ-aggregation inhibitors, muscarinic acetylcholine receptor antagonists, and beta 2 adrenoceptor agonists .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 0.933 g/mL at 25 °C . Its refractive index is 1.543 .
Scientific Research Applications
Cancer Research
- Antiproliferative Properties in Colorectal Cancer : A derivative of 4-Amino-1-benzylpiperidin-2-one showed potent cytotoxic activity against HT-29 colorectal cancer cells, inducing cell cycle arrest and apoptosis. This suggests its potential as a chemotherapeutic agent (Ahagh et al., 2019).
Alzheimer's Disease Treatment
- Multi-Targeted Alzheimer's Disease Therapeutics : Derivatives of this compound were screened for activities against Alzheimer's disease, including anti-cholinesterase and anti-β-secretase activities. This research highlights its potential in developing multifunctional treatments for Alzheimer's (Mohamed et al., 2012).
Anti-Inflammatory Activity
- In Vitro Anti-Inflammatory Activity : 4-Benzylpiperidine, a related compound, demonstrated significant anti-inflammatory properties. This was determined through methods like inhibition of albumin denaturation and proteinase inhibitory activity, suggesting its potential in developing anti-inflammatory drugs (Jayashree et al., 2016).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .
Future Directions
Piperidines, including “4-Amino-1-benzylpiperidin-2-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives are active areas of research . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-amino-1-benzylpiperidin-2-one, have been found to be involved in various biological activities .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been found to play a significant role in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 20427 , which may influence its bioavailability.
Result of Action
Piperidine derivatives have been found to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Amino-1-benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly selective inhibitors of p38α mitogen-activated protein kinase, which is crucial in inflammatory responses . Additionally, this compound is involved in the preparation of antiplasmodial compounds and dual activity cholinesterase and Aβ-aggregation inhibitors . These interactions highlight its importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a muscarinic acetylcholine receptor antagonist and beta-2 adrenoceptor agonist indicates its potential impact on neurotransmission and cellular communication . These effects can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These effects are essential for evaluating the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding these dosage effects is critical for determining the appropriate therapeutic window and minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its role in inhibiting p38α mitogen-activated protein kinase can influence metabolic pathways related to inflammation and stress responses . Additionally, this compound may interact with other enzymes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, its interaction with muscarinic acetylcholine receptors and beta-2 adrenoceptors suggests its distribution in neuronal tissues and involvement in neurotransmission . Understanding these transport mechanisms is essential for evaluating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For example, its localization in the cytoplasm and nucleus can impact gene expression and cellular signaling pathways. Additionally, this compound may undergo post-translational modifications that modulate its stability and interactions with other biomolecules.
Properties
IUPAC Name |
4-amino-1-benzylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIQPDGMXGRYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)


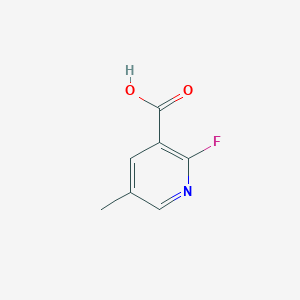

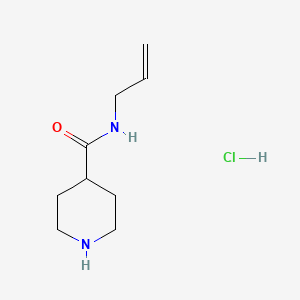

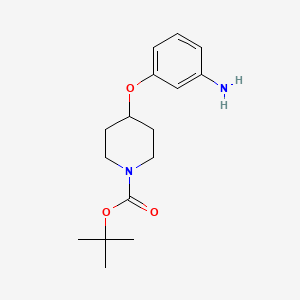
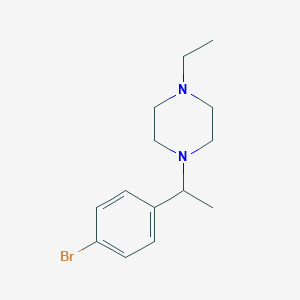
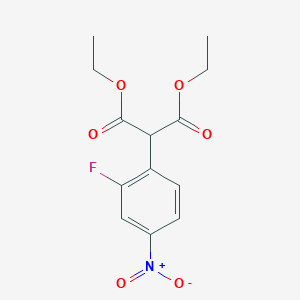
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)
![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
